molecular formula C22H18FN3OS B2530580 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 897464-68-5

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2530580
CAS No.: 897464-68-5
M. Wt: 391.46
InChI Key: NHNJGPDBZKBSDG-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been explored for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed on the imidazo[2,1-b][1,3]thiazole core using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, enhances its potential as a pharmacologically active compound due to the unique properties imparted by the fluorine atom.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-10-16-4-2-3-5-20(16)26(14)21(27)11-18-13-28-22-24-19(12-25(18)22)15-6-8-17(23)9-7-15/h2-9,12-14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNJGPDBZKBSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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